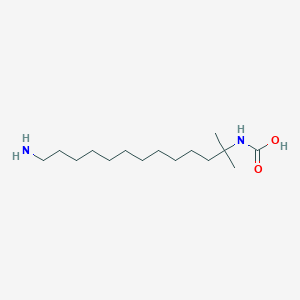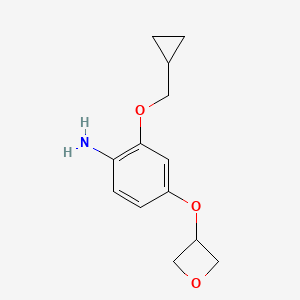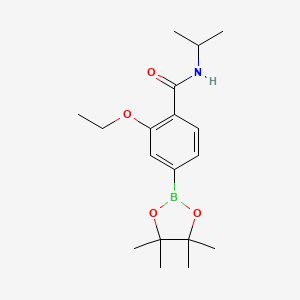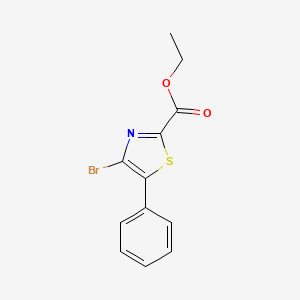
Adenosine 5'-triphosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “molecular unit of currency” for intracellular energy transfer. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common method involves the phosphorylation of adenosine diphosphate using a kinase enzyme in the presence of a phosphate donor. The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 .
Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate bonds, resulting in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: The addition of a phosphate group to the compound, often catalyzed by kinases.
Oxidation-Reduction: Involves the transfer of electrons, playing a role in cellular respiration and energy production.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes like ATPases.
Phosphorylation: Requires a phosphate donor such as phosphoenolpyruvate and a kinase enzyme.
Oxidation-Reduction: Often involves electron carriers like NADH and FADH2 under aerobic conditions.
Major Products Formed:
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate (Pi)
Aplicaciones Científicas De Investigación
Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a standard in various biochemical assays and as a substrate in enzymatic reactions.
- Biology: Plays a critical role in cellular metabolism, signal transduction, and as an energy source in various cellular processes.
- Medicine: Investigated for its potential therapeutic effects in conditions like myocardial infarction and ischemia.
- Industry: Utilized in the production of bioluminescent assays and as a component in energy drinks and supplements .
Mecanismo De Acción
Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for various enzymes, including kinases and adenylate cyclase. The compound is primarily produced in the mitochondria through oxidative phosphorylation, catalyzed by ATP synthase .
Comparación Con Compuestos Similares
- Adenosine diphosphate (ADP)
- Adenosine monophosphate (AMP)
- Guanosine triphosphate (GTP)
Comparison: Adenosine 5’-triphosphate disodium salt is unique due to its high-energy phosphate bonds, which are crucial for energy transfer in cells. Unlike adenosine diphosphate and adenosine monophosphate, it contains three phosphate groups, making it a more potent energy carrier. Guanosine triphosphate, while similar in structure, is primarily involved in protein synthesis and signal transduction rather than energy transfer .
Propiedades
Fórmula molecular |
C10H14N5Na2O13P3 |
|---|---|
Peso molecular |
551.14 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1 |
Clave InChI |
TTWYZDPBDWHJOR-ANEDODFUSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
